molecular formula C13H10ClN5 B11488549 Pyridine, 4-[2-[(3-chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 4-[2-[(3-chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11488549
M. Wt: 271.70 g/mol
InChI Key: RZINIZDDBPCDDD-UHFFFAOYSA-N
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Description

4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a heterocyclic compound that contains both a tetrazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tetrazole ring is known to impart unique biological activities, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

    Coupling with Pyridine: The tetrazole intermediate is then coupled with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile and the pyridine derivative as an electrophile.

Industrial Production Methods

In an industrial setting, the production of 4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be carried out using alkyl halides.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines from the tetrazole ring.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
  • 4-{2-[(3-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
  • 4-{2-[(3-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

Uniqueness

The presence of the 3-chlorophenyl group in 4-{2-[(3-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C13H10ClN5/c14-12-3-1-2-10(8-12)9-19-17-13(16-18-19)11-4-6-15-7-5-11/h1-8H,9H2

InChI Key

RZINIZDDBPCDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=NC=C3

Origin of Product

United States

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